(2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
(2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound characterized by its unique chemical structure This compound features a fluorinated phenyl group, a nitrile group, and a dimethyl-substituted oxopentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoro-2-(trifluoromethyl)aniline with a suitable aldehyde or ketone, followed by cyclization and nitrile formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for optimizing yield and minimizing by-products. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxygen content.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Introduction of various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
(2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and nitrile moiety can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The compound’s effects may involve inhibition of enzyme activity, disruption of cellular signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[2-Fluoro-4-(trifluoromethyl)phenyl]acrylic acid
- 4-fluoro-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, (2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitrile group and a fluorinated phenyl group enhances its versatility in various chemical reactions and its potential for diverse scientific research applications.
Properties
IUPAC Name |
(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O/c1-14(2,3)13(22)9(7-20)8-21-12-5-4-10(16)6-11(12)15(17,18)19/h4-6,8,21H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKENTVXXQAWQEV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=C(C=C(C=C1)F)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=C(C=C(C=C1)F)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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